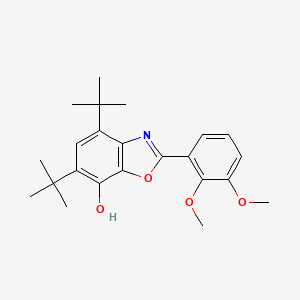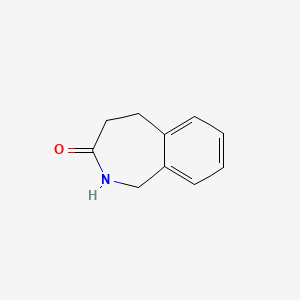![molecular formula C19H25N3O4 B5147044 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)
3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, commonly known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is primarily expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Applications De Recherche Scientifique
A-967079 has been extensively studied for its potential therapeutic applications in pain management. 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channels are known to play a crucial role in the perception of pain, and their overactivation can lead to chronic pain conditions. A-967079 has been shown to effectively block 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channels and reduce pain perception in animal models. It has also been studied for its potential applications in other conditions such as inflammation, itch, and respiratory disorders.
Mécanisme D'action
A-967079 acts as a competitive antagonist of the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel by binding to its intracellular pore region. This binding prevents the influx of calcium ions, which is responsible for the activation of the channel. By blocking the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel, A-967079 reduces the pain perception and other related symptoms associated with its overactivation.
Biochemical and Physiological Effects:
A-967079 has been shown to effectively block 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channels in both in vitro and in vivo studies. It has been demonstrated to reduce pain perception in animal models of inflammatory and neuropathic pain. A-967079 has also been shown to reduce inflammation and itch in animal models. However, the long-term effects of A-967079 on the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel and other related ion channels are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
A-967079 is a highly selective and potent antagonist of the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel, making it an ideal tool for studying the role of 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channels in pain perception and other related conditions. Its high potency also allows for lower doses to be used in animal studies, reducing the risk of side effects. However, the limited solubility of A-967079 in aqueous solutions can make it challenging to administer in certain experimental settings.
Orientations Futures
Further research is needed to fully understand the long-term effects of A-967079 on the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel and other related ion channels. The potential applications of A-967079 in other conditions such as itch and respiratory disorders also require further investigation. Additionally, the development of more soluble and bioavailable analogs of A-967079 could improve its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of A-967079 involves a series of chemical reactions starting from commercially available 2-methoxyethylamine and 3-isoxazolylmethyl chloride. The intermediate product is then subjected to further reactions with piperidine and benzoyl chloride to obtain the final product. The overall yield of the synthesis process is around 20%, and the purity of the product is typically over 95%.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-12-8-20-19(23)15-3-2-4-18(13-15)26-17-5-9-22(10-6-17)14-16-7-11-25-21-16/h2-4,7,11,13,17H,5-6,8-10,12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTHVHQHNKVPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)
![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5147020.png)

![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)


![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)